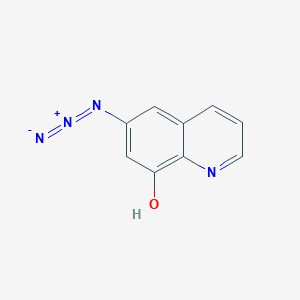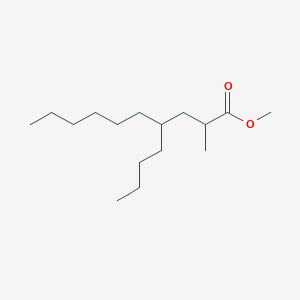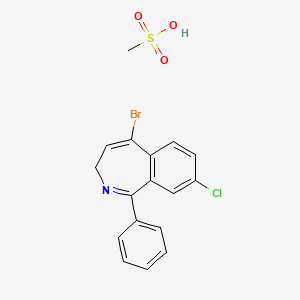
1,2-Diiodooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diiodooctane is an organoiodine compound with the molecular formula C8H16I2. It is a derivative of octane, where two iodine atoms are attached to the first and second carbon atoms of the octane chain. This compound is of significant interest in organic chemistry due to its unique properties and reactivity, making it useful in various scientific and industrial applications.
Preparation Methods
1,2-Diiodooctane can be synthesized through several methods. One common synthetic route involves the reaction of octane with iodine in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the iodine atoms being introduced to the octane chain through a substitution reaction. Industrial production methods often involve the use of large-scale reactors and controlled environments to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1,2-Diiodooctane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium iodide.
Reduction Reactions: The compound can be reduced to form octane by using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, this compound can undergo oxidation to form diiodoalkenes or other oxidized products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium iodide typically yield octane derivatives with different functional groups.
Scientific Research Applications
1,2-Diiodooctane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce iodine atoms into organic molecules. This makes it valuable for the synthesis of complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of iodine metabolism and its effects on living organisms.
Medicine: this compound is used in the development of radiolabeled compounds for medical imaging and diagnostic purposes.
Industry: It is employed in the production of various industrial chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 1,2-diiodooctane exerts its effects involves the interaction of the iodine atoms with other molecules. The iodine atoms can act as electrophiles, facilitating the formation of new chemical bonds through nucleophilic substitution reactions. This reactivity makes this compound a valuable reagent in organic synthesis, where it can be used to introduce iodine atoms into target molecules.
Comparison with Similar Compounds
1,2-Diiodooctane can be compared with other similar compounds, such as:
1,8-Diiodooctane: This compound has iodine atoms attached to the first and eighth carbon atoms of the octane chain. It is used as a processing additive in organic photovoltaics to improve device performance.
1,2-Diiodoethane: This compound has a shorter carbon chain and is commonly used in organic synthesis for the preparation of samarium(II) iodide and ytterbium(II) iodide.
1,2-Dioxetane: Although structurally different, this compound is another example of an organoiodine compound with unique reactivity and applications in organic chemistry.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce iodine atoms into organic molecules, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
86332-90-3 |
|---|---|
Molecular Formula |
C8H16I2 |
Molecular Weight |
366.02 g/mol |
IUPAC Name |
1,2-diiodooctane |
InChI |
InChI=1S/C8H16I2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
XBEVVIYYRJPKAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CI)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[7-(Benzyloxy)-2,3,4,6-tetramethoxyphenanthren-9-YL]methanol](/img/structure/B14401275.png)



![6-Amino-2-methyl-4-[2-(4-nitrophenyl)hydrazinylidene]pyrimidin-5(4H)-one](/img/structure/B14401297.png)
![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
